molecular formula C21H25N3O3 B15058292 tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate CAS No. 1355222-62-6

tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B15058292
CAS No.: 1355222-62-6
M. Wt: 367.4 g/mol
InChI Key: FKXBUZHWQKBINX-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzoyl-substituted pyridine ring, and a piperazine moiety. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine core, followed by the introduction of the benzoylpyridine moiety. The tert-butyl group is then added to the piperazine nitrogen. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme activity, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(5-(benzylcarbamoyl)pyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the benzoylpyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The tert-butyl group also enhances its stability and solubility, further contributing to its utility in scientific studies.

Properties

CAS No.

1355222-62-6

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C21H25N3O3/c1-21(2,3)27-20(26)24-13-11-23(12-14-24)18-10-9-17(15-22-18)19(25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3

InChI Key

FKXBUZHWQKBINX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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